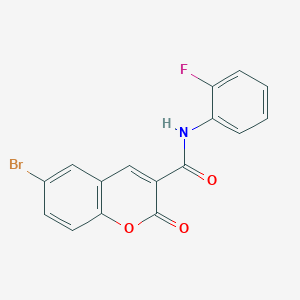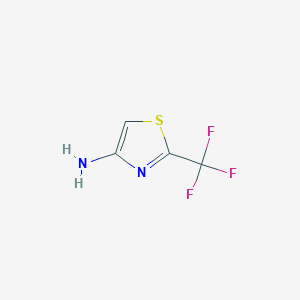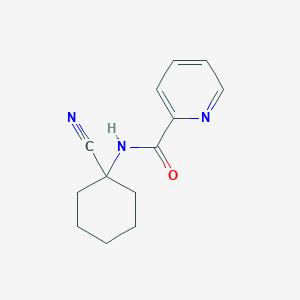
3-Methyl-5-(trifluoromethyl)benzyl bromide
Overview
Description
3-Methyl-5-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H8BrF3. It is a derivative of benzyl bromide, where the benzene ring is substituted with a methyl group at the 3-position and a trifluoromethyl group at the 5-position. This compound is known for its reactivity and is used in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-5-(trifluoromethyl)benzyl bromide can be synthesized through the bromination of 3-methyl-5-(trifluoromethyl)toluene. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(trifluoromethyl)benzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in other types of reactions such as oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the bromide to a methyl group.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation: The major product is 3-methyl-5-(trifluoromethyl)benzoic acid.
Reduction: The major product is 3-methyl-5-(trifluoromethyl)toluene.
Scientific Research Applications
3-Methyl-5-(trifluoromethyl)benzyl bromide has several applications in scientific research:
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trifluoromethyl)benzyl bromide involves the formation of a reactive intermediate through the cleavage of the carbon-bromine bond. This intermediate can then react with various nucleophiles or undergo further transformations. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition state and increasing the electrophilicity of the benzyl carbon .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzyl bromide
- 4-(Trifluoromethyl)benzyl bromide
- 3,5-Bis(trifluoromethyl)benzyl bromide
- Benzyl bromide
Uniqueness
3-Methyl-5-(trifluoromethyl)benzyl bromide is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The trifluoromethyl group, in particular, enhances the compound’s reactivity and stability compared to other benzyl bromides .
Properties
IUPAC Name |
1-(bromomethyl)-3-methyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6-2-7(5-10)4-8(3-6)9(11,12)13/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJBZDJGNUXMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2660666.png)
![1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2660668.png)
![3-(6-Bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2660672.png)


![[1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B2660677.png)



![1-(Furan-2-ylmethyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2660681.png)

![N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2660683.png)
![7-(4-fluorophenyl)-3-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2660686.png)
